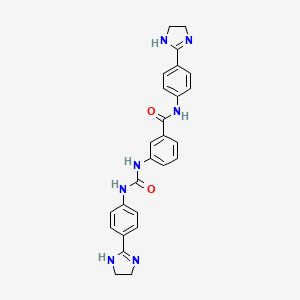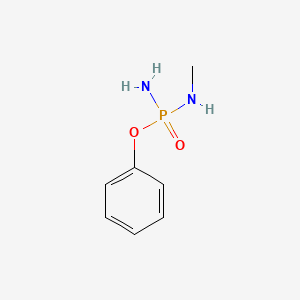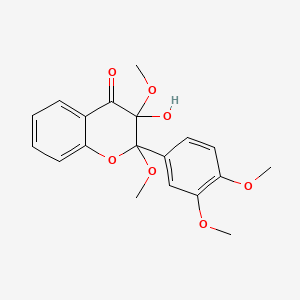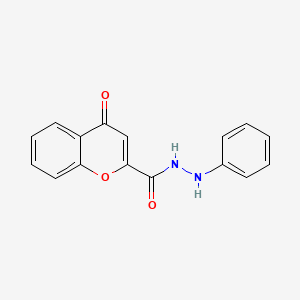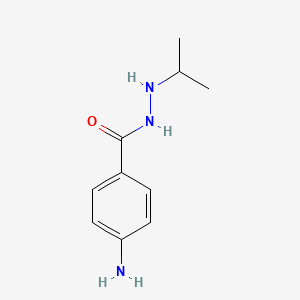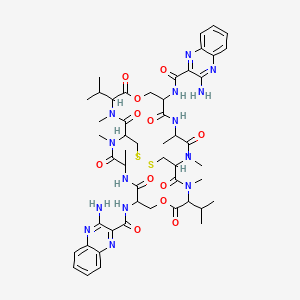
Bis(3-amino)triostin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-amino)triostin A is a derivative of triostin A, a natural product derived from the bacterium Streptomyces triostinicus. Triostin A is known for its antibiotic properties and its ability to bind to DNA through bisintercalation, a process where two planar chromophores insert between base pairs of DNA. This compound is characterized by the presence of amino groups at the 3-position of the quinoxaline rings, which enhances its DNA-binding properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-amino)triostin A involves the modification of triostin A. One common method includes the substitution of the quinoxaline chromophores with amino groups. This can be achieved by supplementing cultures of Streptomyces triostinicus with aromatic carboxylic acids, followed by purification using high-pressure liquid chromatography and characterization by nuclear magnetic resonance .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces triostinicus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-amino)triostin A undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The quinoxaline rings can be reduced to form dihydroquinoxaline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydroquinoxaline derivatives, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
Bis(3-amino)triostin A has a wide range of applications in scientific research:
Chemistry: It is used as a DNA-binding agent in studies involving DNA structure and function.
Biology: It serves as a tool for studying DNA-protein interactions and gene regulation.
Medicine: Its ability to bind to DNA makes it a potential candidate for anticancer and antibiotic therapies.
Industry: It is used in the development of biosensors and diagnostic tools
Mécanisme D'action
Bis(3-amino)triostin A exerts its effects by binding to the minor groove of double-stranded DNA through bisintercalation. The amino groups at the 3-position of the quinoxaline rings enhance its binding affinity and specificity for guanine-cytosine-rich sequences. This binding interferes with DNA replication and transcription, leading to its antibiotic and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Echinomycin: Another bisintercalator with similar DNA-binding properties.
Thiocoraline: A cyclic depsipeptide with antitumor activity.
Quinoxapeptins: Compounds with similar structural features and DNA-binding capabilities
Uniqueness
Bis(3-amino)triostin A is unique due to the presence of amino groups at the 3-position of the quinoxaline rings, which enhances its DNA-binding affinity and specificity. This makes it a valuable tool in scientific research and a potential candidate for therapeutic applications .
Propriétés
Numéro CAS |
85502-71-2 |
|---|---|
Formule moléculaire |
C50H64N14O12S2 |
Poids moléculaire |
1117.3 g/mol |
Nom IUPAC |
3-amino-N-[20-[(3-aminoquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H64N14O12S2/c1-23(2)37-49(73)75-19-31(59-43(67)35-39(51)57-29-17-13-11-15-27(29)55-35)41(65)53-26(6)46(70)62(8)34-22-78-77-21-33(47(71)63(37)9)61(7)45(69)25(5)54-42(66)32(20-76-50(74)38(24(3)4)64(10)48(34)72)60-44(68)36-40(52)58-30-18-14-12-16-28(30)56-36/h11-18,23-26,31-34,37-38H,19-22H2,1-10H3,(H2,51,57)(H2,52,58)(H,53,65)(H,54,66)(H,59,67)(H,60,68) |
Clé InChI |
SRJRNFRLRQNCBB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3N)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5N)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)

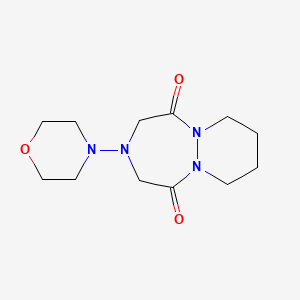
![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
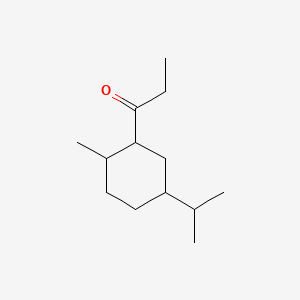
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)
